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Abstract
BI-167107 is a potent, high-affinity, full agonist of the β2-adrenergic receptor (β2AR) with a

dissociation constant (Kd) of 84 pM.[1] Developed by Boehringer Ingelheim during a research

campaign to discover third-generation, long-acting β2-agonists for respiratory diseases, BI-
167107 has become an invaluable tool in structural biology.[2][3][4] Its high potency and slow

dissociation kinetics have been instrumental in stabilizing the active-state conformation of the

β2AR, facilitating landmark crystallographic studies of G-protein coupled receptor (GPCR)

activation.[2][3][4] This technical guide provides a comprehensive overview of the medicinal

chemistry, structure-activity relationship (SAR), and pharmacological profile of BI-167107,

including detailed experimental protocols for key assays.

Introduction: The Quest for Long-Acting β2-
Agonists
β2-adrenergic receptor agonists are a cornerstone in the treatment of obstructive airway

diseases like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic

effect stems from the relaxation of bronchial smooth muscle, leading to bronchodilation. The

evolution of β2-agonists has been driven by the need for longer duration of action, allowing for

less frequent dosing and improved patient compliance. BI-167107 emerged from a program

aimed at developing once-a-day β2-agonists.[3]
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Medicinal Chemistry of BI-167107
Core Scaffold and Synthetic Route
The chemical structure of BI-167107 features a hydroxyl-substituted heteroaryl scaffold, a

common feature in several β2-agonists designed to mimic the catechol moiety of endogenous

ligands like epinephrine. A practical synthetic route for BI-167107 has been developed starting

from 2-nitroresorcinol, involving a 7-step reaction sequence.[5] This synthesis is noted for

avoiding toxic reagents and being suitable for scale-up production.[5]

While a detailed, step-by-step SAR study leading specifically to BI-167107 is not extensively

published in peer-reviewed literature, the broader patent literature from Boehringer Ingelheim

on "novel long-working beta-2-agonists" provides insights into the chemical space explored.

The patent MXPA06007948A discloses a general formula encompassing a wide range of

derivatives, suggesting that the optimization process likely involved systematic modifications of

various substituents on a core scaffold to achieve the desired potency and pharmacokinetic

profile.

Structure-Activity Relationship (SAR)
The key structural features of BI-167107 contributing to its high affinity and agonist activity at

the β2AR are consistent with the established pharmacophore for this receptor class. The

interactions of BI-167107 with the β2AR have been elucidated through co-crystallization

studies.

Key interactions include:

Hydrogen bonding: The hydroxyl group on the phenyl ring and the secondary amine in the

linker are critical for anchoring the ligand in the binding pocket through interactions with key

amino acid residues such as Asp113 and Ser204/207.

Aromatic interactions: The aromatic ring system of BI-167107 engages in π-π stacking or

hydrophobic interactions within the receptor's transmembrane helices.

The "long-acting" nature of BI-167107 is attributed to its slow dissociation from the receptor,

with a dissociation half-life of 30 hours.[4] This prolonged receptor occupancy is a key

characteristic of third-generation β2-agonists and is influenced by the overall lipophilicity and
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specific interactions of the molecule within a putative exosite or micro-environment of the

receptor.

Pharmacological Profile
In Vitro Activity
BI-167107 is a highly potent and efficacious agonist of the human β2-adrenergic receptor. Its in

vitro pharmacological profile is summarized in the table below.

Parameter Value Receptor/System Reference

Binding Affinity (Kd) 84 pM Human β2AR [1]

Functional Potency

(EC50)
0.05 nM

cAMP accumulation in

cells expressing

human β2AR

[4]

Dissociation Half-Life

(t½)
30 hours Human β2AR [4]

Selectivity Profile
BI-167107 is not a highly selective β2AR agonist. A screening against a panel of receptors and

transporters revealed significant activity at the β1-adrenergic receptor and the α1A-adrenergic

receptor. This lack of selectivity makes it unsuitable for therapeutic use where β2AR-specific

action is required, but it does not detract from its utility as a structural biology tool.[2][4]
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Off-Target Activity IC50 Reference

β1-adrenergic

receptor (human)
Agonist 3.2 nM [2][4]

α1A-adrenergic

receptor (human)
Antagonist 32 nM [2][4]

5-HT1B (human) Antagonist 0.25 µM [2]

5-HT1A (human) Agonist 1.4 µM [2]

5-HT transporter

(human)
Antagonist 6.1 µM [2]

D2S (human) Agonist 5.9 µM [2]

μ (MOP) (human) Agonist 6.5 µM [2]

Dopamine transporter

(human)
Antagonist 7.2 µM [2]

Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol describes a competitive binding assay to determine the affinity of a test

compound for the β2-adrenergic receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a

fixed concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-

Cyanopindolol) for binding to the β2AR present in cell membranes. The concentration of the

test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined,

and from this, the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff

equation.[6]

Materials:

Cell membranes prepared from cells expressing the human β2-adrenergic receptor.

Radioligand: [¹²⁵I]-Cyanopindolol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_beta2AR_agonist.pdf
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_beta2AR_agonist.pdf
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Beta_2_Adrenergic_Receptor_Binding_Assay_for_Milveterol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unlabeled ligand for non-specific binding determination: Propranolol or Alprenolol.

Test compound (BI-167107 or analogs).

Incubation Buffer: 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4.

Wash Buffer: 50 mM NaCl, pH 7.4 (ice-cold).

GF/C glass fiber filters, presoaked in 0.3% polyethylenimine.

Scintillation fluid and vials.

Scintillation counter.

Procedure:

Preparation of Reagents:

Dilute the cell membranes in incubation buffer to the desired concentration.

Prepare serial dilutions of the test compound in incubation buffer.

Prepare solutions of the radioligand and the unlabeled ligand for non-specific binding in

incubation buffer.

Assay Setup:

In a 96-well plate, add in the following order:

25 µL of incubation buffer (for total binding) or unlabeled ligand (for non-specific

binding).

25 µL of test compound at various concentrations.

25 µL of radioligand.

200 µL of diluted cell membranes.

Incubation: Incubate the plate at 25°C for 60 minutes.
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Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell

harvester.

Washing: Wash the filters five times with 1 mL of ice-cold wash buffer.

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity in a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the log of the test compound concentration.

Determine the IC50 value from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay
This protocol describes a method to measure the functional potency of a β2AR agonist by

quantifying the intracellular accumulation of cyclic AMP (cAMP).

Principle: Activation of the β2AR, a Gs-coupled receptor, stimulates adenylyl cyclase, which

catalyzes the conversion of ATP to cAMP. The amount of cAMP produced is proportional to the

level of receptor activation by an agonist. Various commercial kits are available for the sensitive

detection of cAMP, often based on competitive immunoassays or bioluminescent reporter

systems.[7][8][9][10]

Materials:

Cells stably or transiently expressing the human β2-adrenergic receptor.

Cell culture medium.
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Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1%

BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

Test compound (BI-167107 or analogs).

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay, or AlphaScreen

cAMP Assay).

Procedure:

Cell Plating: Seed the cells in a 96- or 384-well plate at a predetermined density and allow

them to attach overnight.

Compound Preparation: Prepare serial dilutions of the test compound and controls in

stimulation buffer.

Cell Stimulation:

Remove the cell culture medium from the wells.

Add the diluted test compound or control solutions to the respective wells.

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Cell Lysis and cAMP Detection:

Follow the specific instructions of the chosen cAMP detection kit. This typically involves

adding a lysis buffer that also contains the detection reagents.

Signal Measurement: Measure the signal (luminescence, fluorescence, or FRET) using a

plate reader.

Data Analysis:

Generate a dose-response curve by plotting the signal against the log of the agonist

concentration.
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Determine the EC50 value, which is the concentration of the agonist that produces 50% of

the maximal response.

Visualizations
β2-Adrenergic Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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